REACTION_CXSMILES
|
[N:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2CC(N2CCOCC2)=S)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:22]([OH:25])(=[O:24])[CH3:23]>Cl>[N:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[CH2:23][C:22]([OH:25])=[O:24])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1
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Name
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N-[[2-(4-morpholinyl)-phenyl]thioacetyl]morpholine
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Quantity
|
2.78 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C1=C(C=CC=C1)CC(=S)N1CCOCC1
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2.7 kPa)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (20 cc)
|
Type
|
WASH
|
Details
|
This organic phase is washed with water (2×4 cc)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2.7 kPa)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C1=C(C=CC=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |